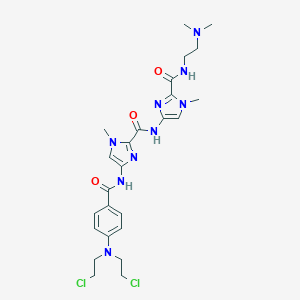
1,4-苯二胺-d4
描述
1,4-Phenylenediamine. A hair dye component, paraphenylenediamine, as a contact allergen for treatment of inflammatory diseases.
科学研究应用
电化学传感和定量
1,4-苯二胺-d4: 由于其电活性,它被用于电化学传感器,用于检测和定量各种物质 . 这些传感器在环境监测和工业质量控制中特别有用,因为需要对化学物质的浓度进行精确测量。
聚合物和纺织工业应用
作为偶氮染料中间体,This compound 在聚合物和纺织工业中使用的染料合成中起着重要作用 . 它有助于纺织品的染色过程,并且是生产具有特定颜色特性的聚合物的重要组成部分。
非线性光学材料
该化合物的衍生物已被研究其非线性光学(NLO)特性,使其成为光电子器件的有希望的候选者 . 这些材料对于光开关、调制器和电信系统等技术的发展至关重要。
热物理性质研究
This compound: 正在对其热物理性质进行研究,这些性质对于涉及热传递的化学过程的设计和操作至关重要 . 了解这些特性有助于优化工业过程,如蒸馏和结晶。
染发剂配方
在化妆品行业,特别是在染发剂配方中,This compound 作为前体剂 . 它与其他化合物反应以产生所需的色调,并且对于持久性和半持久性染发剂产品至关重要。
生物传感器中的氧化还原介体
该化合物还用作生物传感器中的氧化还原介体,促进酶和电极之间的电子传递 . 这种应用对于开发用于医疗诊断和食品安全检测的生物传感器至关重要。
作用机制
Target of Action
1,4-Phenylenediamine-d4, also known as 1,4-Benzene-d4-diamine, is primarily used as an intermediate in the production of various dyes . It is also used in the hair dye, polymer, and textile industries . The primary targets of this compound are the enzymes involved in the oxidative chemical reactions that color the hair .
Mode of Action
The compound interacts with its targets through oxidative chemical reactions . In the context of hair dyes, it acts as a precursor agent, reacting with a coupling agent (electron-donating group substituted aromatic compounds, for example, resorcin) and an alkaline medium-based oxidizer (e.g., H2O2–ammonia mixture) to produce the desired color .
Biochemical Pathways
The biochemical pathways affected by 1,4-Phenylenediamine-d4 involve the oxidation of the compound to produce the desired color in hair dyes . The amino groups present on either o- or p-positions in 1,4-Phenylenediamine-d4 are used as precursors, whereas m-dihydroxybenzenes are used as couplers .
Pharmacokinetics
It is known that the metabolites (such as quinone) produced by 1,4-phenylenediamine-d4 can cause mutagenic and carcinogenic effects in humans as it is quickly absorbed by the blood after oral intake or intake through the skin .
Result of Action
The primary result of the action of 1,4-Phenylenediamine-d4 is the production of color in hair dyes . The metabolites produced by this compound can cause mutagenic and carcinogenic effects in humans .
Action Environment
The action of 1,4-Phenylenediamine-d4 can be influenced by various environmental factors. For instance, the presence of an alkaline medium-based oxidizer is necessary for the compound to produce the desired color in hair dyes . Additionally, the compound’s action, efficacy, and stability can be affected by factors such as temperature, pH, and the presence of other chemicals.
生化分析
Biochemical Properties
These metabolites are quickly absorbed by the blood after oral intake or intake through the skin .
Molecular Mechanism
These metabolites are quickly absorbed by the blood after oral intake or intake through the skin .
Metabolic Pathways
These metabolites are quickly absorbed by the blood after oral intake or intake through the skin .
Transport and Distribution
These metabolites are quickly absorbed by the blood after oral intake or intake through the skin .
Subcellular Localization
These metabolites are quickly absorbed by the blood after oral intake or intake through the skin .
属性
IUPAC Name |
2,3,5,6-tetradeuteriobenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCKQZAAMUWICA-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583890 | |
| Record name | (~2~H_4_)Benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119516-83-5 | |
| Record name | 1,4-Benzene-2,3,5,6-d4-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119516-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~2~H_4_)Benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Phenylenediamine-2,3,5,6-d4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Pyrrolo[1,2-a]pyrazin-6-ylmethanol](/img/structure/B122795.png)




